Methyl 4-(m-tolyl)indoline-6-carboxylate
Description
Methyl 4-(m-tolyl)indoline-6-carboxylate is a heterocyclic organic compound featuring an indoline backbone (a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring). Key structural features include:
- Ester group: A methyl ester substituent at position 6 of the indoline ring.
- Aromatic substitution: A meta-tolyl group (3-methylphenyl) at position 4.
The indoline core distinguishes it from indole derivatives (unsaturated analogs), conferring distinct electronic and steric properties. The m-tolyl group introduces steric bulk and electron-donating effects, which may influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
methyl 4-(3-methylphenyl)-2,3-dihydro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-11-4-3-5-12(8-11)15-9-13(17(19)20-2)10-16-14(15)6-7-18-16/h3-5,8-10,18H,6-7H2,1-2H3 |
InChI Key |
WOKJRXWXWOAUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3CCNC3=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 4-(m-tolyl)indoline-6-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . Another common method is the Bischler-Möhlau indole synthesis, which involves the reaction of aniline derivatives with α-haloketones .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium on carbon (Pd/C) and reaction conditions like elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(m-tolyl)indoline-6-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-(m-tolyl)indoline-6-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(m-tolyl)indoline-6-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s effects are mediated through pathways related to cell signaling, apoptosis, and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of Methyl 4-(m-tolyl)indoline-6-carboxylate with related compounds:
Key Differences and Implications
Indoline vs. Indole vs. Indazole
- Indoline : Saturated nitrogen-containing ring enhances conformational flexibility and reduces aromaticity compared to indole. This may improve stability against oxidation .
- Indazole : The presence of two adjacent nitrogen atoms enables hydrogen bonding, making it relevant in medicinal chemistry .
Substituent Effects
- Comparable to methyl groups in other analogs (e.g., Methyl 4-methyl-1H-indazole-6-carboxylate) but with added aromatic bulk .
- Amino vs. Chloro groups: The amino group in Methyl 6-Amino-4-indolecarboxylate enhances polarity and solubility, whereas the chloro group in Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate may stabilize the molecule via resonance but reduce reactivity .
Ester Position and Backbone Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
